molecular formula C18H20F14O4 B15290091 Decane-1,10-diyl bis(heptafluorobutanoate) CAS No. 426-64-2

Decane-1,10-diyl bis(heptafluorobutanoate)

Cat. No.: B15290091
CAS No.: 426-64-2
M. Wt: 566.3 g/mol
InChI Key: AVVCGEANSDZGAS-UHFFFAOYSA-N
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Description

Decane-1,10-diyl bis(heptafluorobutanoate) is a chemical compound known for its unique structure and properties It is characterized by the presence of two heptafluorobutanoate groups attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decane-1,10-diyl bis(heptafluorobutanoate) typically involves the esterification of decane-1,10-diol with heptafluorobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of decane-1,10-diyl bis(heptafluorobutanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Decane-1,10-diyl bis(heptafluorobutanoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Heptafluorobutanoic acid and decane-1,10-dicarboxylic acid.

    Reduction: Decane-1,10-diol and heptafluorobutanol.

    Substitution: Various substituted decane derivatives depending on the nucleophile used.

Scientific Research Applications

Decane-1,10-diyl bis(heptafluorobutanoate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.

Mechanism of Action

The mechanism of action of decane-1,10-diyl bis(heptafluorobutanoate) depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. In drug delivery, it can encapsulate active pharmaceutical ingredients, facilitating their transport and release at the target site. The molecular targets and pathways involved vary based on the specific use case.

Comparison with Similar Compounds

Similar Compounds

  • Decane-1,10-diyl diglutarate
  • Decane-1,10-diyl diacetate
  • Decane-1,10-diyl dibutyrate

Uniqueness

Decane-1,10-diyl bis(heptafluorobutanoate) is unique due to the presence of heptafluorobutanoate groups, which impart distinct chemical and physical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring these characteristics, setting it apart from other similar compounds.

Properties

CAS No.

426-64-2

Molecular Formula

C18H20F14O4

Molecular Weight

566.3 g/mol

IUPAC Name

10-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)decyl 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C18H20F14O4/c19-13(20,15(23,24)17(27,28)29)11(33)35-9-7-5-3-1-2-4-6-8-10-36-12(34)14(21,22)16(25,26)18(30,31)32/h1-10H2

InChI Key

AVVCGEANSDZGAS-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F)CCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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